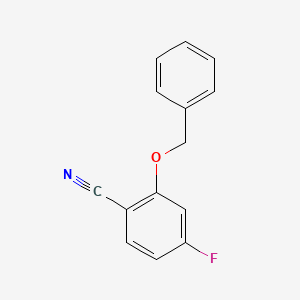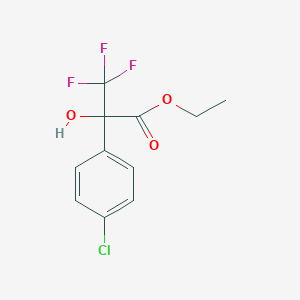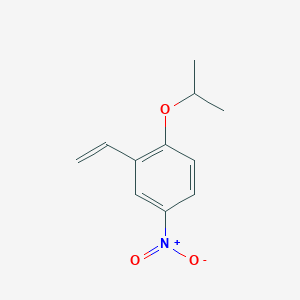
2-(Benzyloxy)-4-fluorobenzonitrile
Übersicht
Beschreibung
“2-(Benzyloxy)-4-fluorobenzonitrile” is likely a compound that contains a benzene ring with a benzyloxy group (a benzyl group attached to an oxygen atom) and a fluorine atom attached to it. The nitrile group (-CN) indicates the presence of a carbon triple-bonded to a nitrogen .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable benzene derivative with a benzyloxy group. The fluorine could be introduced via electrophilic aromatic substitution, and the nitrile group could be added via a suitable cyanation reaction .Molecular Structure Analysis
The molecular structure would be based on a benzene ring, which is a six-membered ring of carbon atoms with alternating single and double bonds. The benzyloxy, fluorine, and nitrile groups would be attached to the ring .Chemical Reactions Analysis
The compound could undergo various reactions typical of aromatic compounds, such as further electrophilic aromatic substitution. The nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Factors influencing these properties would include the presence and position of the functional groups, the electronegativity of the fluorine atom, and the polarity of the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis of Boronic Acids
“2-(Benzyloxy)-4-fluorobenzonitrile” can be used in the synthesis of boronic acids, such as "2-Benzyloxy-5-fluorophenylboronic Acid" . Boronic acids are important compounds in organic chemistry and materials science, and they are frequently used in the Suzuki-Miyaura cross-coupling reactions .
Synthesis of Pyrano[2,3-c]pyrazoles
This compound can also be used in the synthesis of benzopyran-annulated pyrano[2,3-c]pyrazoles . These derivatives have been found to exhibit antimicrobial, insecticidal, anti-inflammatory activities, and more .
Preparation of Sequential Polypeptides
“2-(Benzyloxy)-4-fluorobenzonitrile” can be used in the preparation of sequential polypeptides . Polypeptides have a wide range of applications in biotechnology and medicine, including as therapeutic agents and in the development of new biomaterials .
Synthesis of Multidentate Chelating Ligands
This compound can be used as a reagent for the synthesis of multidentate chelating ligands . These ligands are often used in coordination chemistry and biochemistry, and they can bind to metal ions to form stable complexes .
Pharmaceutical Research
“2-(Benzyloxy)-4-fluorobenzonitrile” is used in pharmaceutical research as an intermediate . It can be used in the synthesis of various pharmaceutical compounds .
Synthesis of Benzyl Ethers and Esters
This compound is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters . These compounds have a wide range of applications in organic synthesis .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-fluoro-2-phenylmethoxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLSENJRQRASDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-4-fluorobenzonitrile | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3142315.png)












